molecular formula C31H54O5 B14258675 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate CAS No. 348144-09-2

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate

Cat. No.: B14258675
CAS No.: 348144-09-2
M. Wt: 506.8 g/mol
InChI Key: QTFGZRCVHNJSMP-UHFFFAOYSA-N
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Description

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate is a complex organic compound with a unique structure that includes multiple ether linkages and a diynoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate typically involves the reaction of 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol with pentacosa-10,12-diynoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the diynoate group into alkanes or alkenes.

    Substitution: The ether linkages in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate has several scientific research applications:

    Materials Science: It is used in the development of advanced polymers and nanomaterials due to its unique structural properties.

    Biochemistry: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate exerts its effects involves its interaction with molecular targets and pathways. The compound’s ether linkages and diynoate group allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate
  • 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentanoate
  • Octaethylene glycol

Uniqueness

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate is unique due to its diynoate group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

348144-09-2

Molecular Formula

C31H54O5

Molecular Weight

506.8 g/mol

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate

InChI

InChI=1S/C31H54O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-31(33)36-30-29-35-28-27-34-26-25-32/h32H,2-12,17-30H2,1H3

InChI Key

QTFGZRCVHNJSMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCCOCCOCCO

Origin of Product

United States

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